derivados de ácido indol-3-acético
Indole-3-acetic acid (IAA) derivatives are a class of plant growth regulators with broad applications in agriculture and horticulture. These compounds serve as important tools for studying hormone action due to their structural similarity to IAA, which is the natural auxin produced by plants. Indole-3-acetic acid derivatives exhibit various biological activities including promoting cell elongation, increasing root initiation, and stimulating fruit development.
In agricultural practice, these derivatives are used as herbicides or plant growth stimulants, enhancing crop yield while controlling weed growth. They are also crucial for genetic research, offering insights into the mechanisms of auxin biosynthesis and signaling pathways. Furthermore, their application in tissue culture and biotechnology provides a means to optimize plant propagation and gene transfer.
The synthesis of indole-3-acetic acid derivatives involves chemical modifications such as esterification, amidation, or conjugation with other functional groups, which can alter their physicochemical properties and enhance their bioactivity. These modified compounds are valuable in developing more efficient and selective agricultural chemicals, contributing to sustainable farming practices.

Estrutura | Nome químico | CAS | MF |
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Methyl 2-(6-bromo-1H-indol-3-yl)acetate | 152213-63-3 | C11H10BrNO2 |
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2-6-(methoxycarbonyl)-1H-indol-3-ylacetic acid | 2107459-47-0 | C12H11NO4 |
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-indol-3-yl)acetate | 145917-81-3 | C18H12N2O4 |
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7-Bromo-4-hydroxyindole-3-acetic acid | 1227577-16-3 | C10H8BrNO3 |
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4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | 78860-79-4 | |
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Auxinole | 86445-22-9 | C20H19NO3 |
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(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride | 1384268-49-8 | C12H14BrClN2O2 |
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1-(2-Methoxyethyl)-1H-indol-3-ylacetic acid | 1021141-86-5 | C13H15NO3 |
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Methyl2-(6-Methyl-3-indolyl)-2-oxoacetate | 408356-30-9 | C12H11NO3 |
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[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate | 1105203-30-2 | C22H14N2O5 |
Literatura Relacionada
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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